molecular formula C32H34N2O7 B11510267 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

Cat. No.: B11510267
M. Wt: 558.6 g/mol
InChI Key: JDFUREILPWEIOS-UHFFFAOYSA-N
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Description

2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde and various substituted benzene derivatives. The synthetic route may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Cyclization of intermediates to form the dibenzo[b,e][1,4]diazepine core.

    Acetylation: Introduction of the acetate group through acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Utilization of batch reactors for controlled synthesis.

    Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.

    Purification: Purification of the final product through crystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: Oxidation of the methoxy groups to form corresponding quinones.

    Reduction: Reduction of the carbonyl groups to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways.

    Receptor Modulation: Modulation of receptor activity, leading to changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl benzoate
  • 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl propionate

Uniqueness

The uniqueness of 2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H34N2O7

Molecular Weight

558.6 g/mol

IUPAC Name

[2-ethoxy-4-[7-oxo-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] acetate

InChI

InChI=1S/C32H34N2O7/c1-6-40-27-15-19(11-12-26(27)41-18(2)35)31-30-24(33-22-9-7-8-10-23(22)34-31)13-20(14-25(30)36)21-16-28(37-3)32(39-5)29(17-21)38-4/h7-12,15-17,20,31,33-34H,6,13-14H2,1-5H3

InChI Key

JDFUREILPWEIOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)NC5=CC=CC=C5N2)OC(=O)C

Origin of Product

United States

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